
Astakolactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Scientific Research Applications
Introduction to Astakolactin
This compound is a novel sesterterpene metabolite first isolated from the marine sponge Cacospongia scalaris in 2003. Its structure is characterized by a bicyclic linear sesterterpenoid with a furan unit and an eight-membered lactone tethered by a non-conjugated triene chain. The compound exhibits potential biological activities similar to other furanosesterterpenes, which have been noted for their diverse pharmacological effects.
Synthesis of this compound
The total synthesis of this compound has been achieved using several key reactions:
- Johnson–Claisen rearrangement
- Asymmetric Mukaiyama aldol reaction
- MNBA-mediated lactonization
These synthetic routes have been documented to produce yields ranging from 33% to 71%, depending on the specific conditions used (e.g., reagents and solvents) .
Synthesis Method | Conditions | Yield (%) |
---|---|---|
TCBC / Et3N / DMAP | THF/CH2Cl2 | 33 |
MNBA / DMAP | CH2Cl2 | 71 |
Biological Applications
This compound has garnered interest for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent, similar to other natural products derived from marine sources. Studies indicate that compounds from marine sponges can exhibit activity against various pathogens, including multi-drug resistant strains.
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic effects against several human tumor cell lines. This aligns with findings on other sesterterpenes that exhibit significant anti-cancer properties .
Antioxidant Properties
The compound's structure suggests it may have antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. The presence of multiple functional groups in sesterterpenes often contributes to their ability to scavenge free radicals.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as a natural antibiotic .
- Synthesis and Structure Elucidation : The total synthesis efforts have not only confirmed the proposed structure but also opened avenues for further modifications to enhance biological activity .
Chemical Reactions Analysis
Johnson–Claisen Rearrangement
The Johnson–Claisen rearrangement was employed to establish the terpene backbone of astakolactin. This reaction facilitated the formation of a γ,δ-unsaturated ester intermediate, which served as a critical precursor for subsequent stereochemical elaboration. The rearrangement proceeded under thermal conditions, yielding a stereodefined product essential for downstream functionalization .
Asymmetric Mukaiyama Aldol Reaction
A pivotal step in the synthesis involved an asymmetric Mukaiyama aldol reaction to install the C-2 and C-3 stereocenters with high selectivity:
-
Catalyst : (S)-Diamine-Sn(II) complex (23 ) with n-Bu2Sn(OAc)2.
-
Conditions : Reaction of aldehyde 18 with enol silyl ether 22 (derived from S-ethyl propanethioate).
-
Outcome : Produced aldol adduct 24 in 90% yield with 83% enantiomeric excess (ee) and 93:7 syn/anti diastereomeric ratio .
This step ensured precise stereochemical control, critical for matching the proposed structure of this compound.
MNBA-Mediated Lactonization
The eight-membered lactone ring was constructed using 2-methyl-6-nitrobenzoic anhydride (MNBA) -mediated lactonization. Key experimental data for this step are summarized below:
Entry | Reagents (equiv) | Conditions | Yield (%) |
---|---|---|---|
1 | TCBC (1.0)/Et3N (1.1)/DMAP (6.0) | THF/CH2Cl2, slow addition (12 h) | 33 |
2 | (PyS)2 (1.5)/PPh3 (1.6)/Ag(OTf) (2.0) | CHCl3/MeCN, slow addition (12 h) | N.D. |
3 | MNBA (1.3)/DMAP (6.0) | CH2Cl2 (2 mM), slow addition (12 h) | 60 |
4 | MNBA (1.3)/DMAP (6.0) | CH2Cl2 (1 mM), slow addition (12 h) | 71 |
Table 1: Optimization of lactonization conditions for this compound synthesis .
The MNBA-mediated method (Entry 4) proved most efficient, achieving 71% yield under dilute conditions to minimize intermolecular side reactions .
Comparative Analysis of Synthetic and Natural this compound
Despite successful synthesis, NMR comparisons revealed discrepancies between synthetic and natural this compound:
-
Terpene chain : 1H and 13C NMR signals matched closely (Δδ ≤ 0.1 ppm) .
-
Lactone moiety : Significant deviations (Δδ = 0.2–0.5 ppm) suggested structural differences in the eight-membered lactone ring .
These findings indicate that the natural product’s lactone configuration or connectivity may differ from the proposed structure, necessitating further structural revision.
Key Research Findings
-
Stereochemical precision : The asymmetric aldol reaction achieved >90% diastereoselectivity, underscoring its utility in complex molecule synthesis .
-
Lactonization efficiency : MNBA’s superiority over alternatives (e.g., TCBC) highlights its role in macrolactone formation .
-
Structural ambiguity : NMR mismatches imply the natural product’s lactone moiety remains unconfirmed, warranting additional studies .
This synthesis framework provides a foundation for exploring this compound’s biological activity and refining its structural assignment.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Astakolactin, and what are their comparative yields and stereochemical outcomes?
The asymmetric total synthesis of (21R,22S)-Astakolactin, reported by Shiina et al., employs stereoselective strategies such as Sharpless epoxidation or enzymatic resolution to control chiral centers . Key steps include lactonization and selective protecting group strategies. Yield optimization often involves iterative adjustments to reaction conditions (e.g., temperature, catalyst loading). For reproducibility, researchers should document solvent purity, catalyst sources, and spectroscopic validation of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is essential for assigning stereochemistry and confirming lactone ring formation. High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography provides definitive stereochemical proof for crystalline derivatives. Researchers must report solvent peaks, calibration standards, and comparison to literature data for transparency .
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use positive and negative controls to validate assay conditions. For example, phosphatidylcholine assay protocols recommend triplicate measurements, curve-fitting for IC₅₀ calculations, and statistical validation via ANOVA to ensure reproducibility .
Advanced Research Questions
Q. What methodologies resolve enantiomeric impurities in this compound synthesis, and how are they quantified?
Advanced chiral separation techniques, such as HPLC with chiral stationary phases or capillary electrophoresis, can isolate enantiomers. Quantification requires calibration with enantiomerically pure standards. Researchers should report enantiomeric excess (ee) using integration of chromatogram peaks or Mosher’s ester analysis for absolute configuration confirmation .
Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?
Conduct a meta-analysis of existing data to identify variables such as cell line specificity, assay conditions (e.g., pH, temperature), or compound purity. Use sensitivity analysis to isolate confounding factors. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times, necessitating standardized protocols .
Q. What computational tools are effective for modeling this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while density functional theory (DFT) calculations elucidate electronic properties influencing reactivity. Validate models with experimental data, such as mutagenesis studies or kinetic isotope effects, to refine predictive accuracy .
Q. How do researchers optimize this compound’s synthetic route for scalability without compromising stereoselectivity?
Apply quality-by-design (QbD) principles: identify critical process parameters (CPPs) via Design of Experiments (DoE). For instance, varying catalyst loading or reaction time in a fractional factorial design can balance yield and ee. Continuous flow synthesis may improve reproducibility for large-scale production .
Q. Methodological Considerations
- Data Contradictions : Address outliers by re-examining raw spectral data (e.g., NMR peak integration errors) or replicating experiments with independent batches .
- Assay Validation : Follow guidelines from analytical chemistry journals, including linearity, precision, and accuracy checks. Report limits of detection (LOD) and quantification (LOQ) for bioactivity assays .
- Stereochemical Reporting : Use Cahn-Ingold-Prelog descriptors and include crystallographic data in supporting information for peer verification .
Properties
Molecular Formula |
C25H36O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |
InChI |
InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |
InChI Key |
VRWCUJQWBMHNBO-MJGZZVEBSA-N |
SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Isomeric SMILES |
C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |
Canonical SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Synonyms |
astakolactin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.